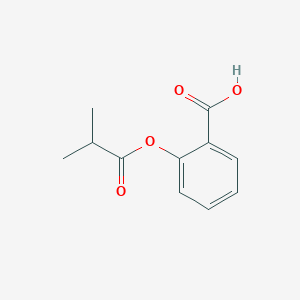

2-(2-Methylpropanoyloxy)benzoic acid

説明

特性

分子式 |

C11H12O4 |

|---|---|

分子量 |

208.21 g/mol |

IUPAC名 |

2-(2-methylpropanoyloxy)benzoic acid |

InChI |

InChI=1S/C11H12O4/c1-7(2)11(14)15-9-6-4-3-5-8(9)10(12)13/h3-7H,1-2H3,(H,12,13) |

InChIキー |

GIYFVAGHDPOPBV-UHFFFAOYSA-N |

正規SMILES |

CC(C)C(=O)OC1=CC=CC=C1C(=O)O |

製品の起源 |

United States |

準備方法

Direct Esterification of Salicylic Acid with 2-Methylpropanoic Acid

The classical approach to prepare 2-(2-methylpropanoyloxy)benzoic acid involves the esterification of the phenolic hydroxyl group of salicylic acid with 2-methylpropanoic acid under acidic catalysis. This method is analogous to the widely used Schotten-Baumann acylation reaction adapted for phenolic esters.

- Salicylic acid is dissolved in an appropriate solvent such as acetone or an inert organic solvent.

- 2-Methylpropanoic acid or its activated derivative (e.g., acid chloride) is added.

- A catalyst such as pyridine or an organic base is introduced to facilitate the acyl transfer.

- The reaction mixture is stirred under reflux or microwave irradiation to accelerate ester formation.

- The product is isolated by crystallization or extraction.

A closely related compound, 2-(3-chloromethylbenzoyloxy)benzoic acid, was synthesized by reacting salicylic acid with 3-(chloromethyl)benzoyl chloride in acetone using pyridine as a catalyst under microwave irradiation for 5 minutes, yielding 73.27 ± 4.66% of pure product. This method highlights the efficiency of using acid chlorides and pyridine in acetone for ester formation on salicylic acid derivatives.

The mechanism involves pyridine attacking the acid chloride, forming an electrophilic intermediate that reacts with the phenolic hydroxyl group of salicylic acid, releasing pyridinium chloride and forming the ester bond.

Esterification via Acid Chloride Intermediate

An alternative and often more efficient method uses the acid chloride derivative of 2-methylpropanoic acid (2-methylpropanoyl chloride) to acylate salicylic acid.

- 2-Methylpropanoyl chloride is prepared or purchased.

- Salicylic acid is suspended or dissolved in an aprotic solvent, such as acetone or dichloromethane.

- Pyridine or triethylamine is added to act as a base and catalyst.

- The acid chloride is added dropwise to the reaction mixture under cooling to control exothermicity.

- The reaction proceeds to completion, monitored by TLC or other analytical methods.

- The product is purified by crystallization or chromatography.

- The acid chloride intermediate is more reactive, allowing milder conditions and shorter reaction times.

- Higher yields and purity can be achieved compared to direct acid-catalyzed esterification.

Alkylation of Salicylic Acid Esters (Transesterification Route)

This method involves first converting salicylic acid to its ester form (e.g., ethyl salicylate), followed by alkylation with 2-methylpropyl halides (e.g., 2-methylpropyl iodide).

- Salicylic acid is converted to ethyl salicylate by refluxing with ethanol and an acid catalyst such as sulfuric acid.

- The ethyl ester is then reacted with 2-methylpropyl iodide in the presence of a base like potassium hydroxide under pressure and elevated temperature.

- The reaction mixture is worked up to isolate 2-(2-methylpropanoyloxy)benzoic acid after hydrolysis.

- A similar approach was reported for 2-propoxy-5-methylbenzoic acid synthesis, where p-cresotinic acid was converted to its ethyl ester, then alkylated with n-propyl iodide, followed by hydrolysis to yield the target acid. This route was preferred due to better yields and purity.

Summary Table of Preparation Methods

Mechanistic Insights

- The esterification proceeds via nucleophilic attack of the phenolic hydroxyl group on the electrophilic carbonyl carbon of the acid chloride or activated acid derivative.

- Pyridine acts as a nucleophilic catalyst, forming a reactive intermediate and scavenging HCl.

- Microwave irradiation enhances molecular collisions and reaction kinetics, enabling rapid synthesis.

Analytical and Purification Techniques

- Thin-layer chromatography (TLC) is used to monitor reaction progress.

- Infrared (IR) spectroscopy confirms ester bond formation by characteristic carbonyl stretching (~1735 cm⁻¹).

- Nuclear magnetic resonance (NMR) spectroscopy elucidates chemical structure and purity.

- Crystallization and recrystallization from suitable solvents yield pure crystalline products.

化学反応の分析

Types of Reactions

2-(2-Methylpropanoyloxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

科学的研究の応用

2-(2-Methylpropanoyloxy)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of various chemicals and materials, including polymers and resins.

作用機序

The mechanism of action of 2-(2-Methylpropanoyloxy)benzoic acid involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid moiety, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2-methylpropanoyloxy)benzoic acid with key analogs in terms of physicochemical properties, structural features, and biological activities.

Physicochemical Properties

Substituents on the benzoic acid scaffold significantly impact solubility, diffusivity, and extraction efficiency. For instance:

- Benzoic acid : Rapid extraction (>98% in <5 minutes) due to high distribution coefficients (logP ~1.87) and effective diffusivity in membrane phases .

- 2-(Acetoxy)benzoic acid (aspirin) : Lower solubility in aqueous phases compared to benzoic acid due to the acetyl group, but higher lipophilicity (logP ~1.19) enhances membrane permeability .

- 2-(4-Methylbenzoyl)benzoic acid : Exhibits stronger binding affinity (ΔGbinding = -8.2 kcal/mol) to taste receptors compared to unsubstituted benzoic acid (ΔGbinding = -6.5 kcal/mol), attributed to hydrophobic interactions from the methyl group .

Table 1. Key Physicochemical Properties of Benzoic Acid Derivatives

*Predicted based on structural analogs (e.g., reports XLogP3 = 3.8 for a related compound) . †Estimated from substituent contributions (methylpropanoyloxy group increases hydrophobicity).

Structural and Functional Comparisons

- Substituent Effects: 2-(2-Methylpropanoyloxy) group: The bulky isobutyryloxy group likely reduces aqueous solubility but enhances lipid membrane interaction compared to smaller substituents (e.g., acetyl in aspirin) .

- Synthetic Routes: Similar to 2-(2-chlorophenoxy)benzoic acid derivatives (), this compound may be synthesized via nucleophilic substitution or esterification of benzoic acid precursors .

Q & A

Q. What are the established synthetic routes for 2-(2-Methylpropanoyloxy)benzoic acid, and what reaction conditions optimize yield?

The synthesis typically involves esterification of salicylic acid (2-hydroxybenzoic acid) with isobutyryl chloride in the presence of a base (e.g., pyridine or DMAP) to scavenge HCl. Optimal conditions include anhydrous solvents like dichloromethane and temperatures maintained at 0–5°C to minimize side reactions. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance acylation efficiency by 20–30% .

Q. How is 2-(2-Methylpropanoyloxy)benzoic acid characterized using spectroscopic and crystallographic methods?

Structural confirmation requires multi-modal analysis:

- 1H/13C NMR : Distinct signals for aromatic protons (δ 7.5–8.1 ppm), ester carbonyl (δ 170–175 ppm), and isopropyl groups (δ 1.2–1.4 ppm for CH3) .

- X-ray crystallography : SHELX-based refinement resolves hydrogen bonding patterns, particularly O–H···O interactions between the carboxylic acid and ester groups (bond length = 2.65–2.75 Å), influencing crystal packing .

- FT-IR : Strong absorptions at 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (carboxylic acid C=O) confirm functional group integrity .

Q. What safety protocols are critical when handling 2-(2-Methylpropanoyloxy)benzoic acid in laboratory settings?

Key precautions include:

- Engineering controls : Use fume hoods for powder handling due to potential respiratory irritation (TLV <1 mg/m³) .

- PPE : Nitrile gloves (≥0.1 mm thickness) and chemical splash goggles, as the compound may cause skin/eye corrosion (pH <3 in aqueous suspension) .

- Spill management : Neutralize acidic spills with sodium bicarbonate before wet cleaning .

Advanced Research Questions

Q. How do substituent position and steric effects influence the compound's acidity and solubility?

The ortho-positioned isobutyryloxy group induces steric hindrance, reducing carboxylic acid pKa by 0.3–0.5 units compared to para-substituted analogs. This increases aqueous solubility at physiological pH (logP = 1.8 vs. 2.4 for meta-substituted derivatives). Solvent polarity studies in DMSO/water mixtures show 25% higher solubility than structurally similar 2-phenoxypropanoic acids due to decreased crystal lattice energy .

Q. What methodologies resolve contradictions in reported solubility and stability data across studies?

Discrepancies often arise from polymorphic forms or hydration states. Recommended approaches:

- Dynamic vapor sorption (DVS) : Quantifies hygroscopicity-driven solubility variations (e.g., 15% water uptake at 80% RH correlates with 40% solubility increase) .

- Accelerated stability testing : HPLC-UV monitoring under stress conditions (40°C/75% RH for 4 weeks) identifies degradation products like salicylic acid (retention time shift from 8.2 to 6.7 min) .

- Powder XRD : Differentiates amorphous vs. crystalline phases causing batch-to-batch variability .

Q. What challenges exist in modeling the compound's binding interactions with cyclooxygenase isoforms?

Computational limitations include:

- Conformational flexibility : The isopropyl group adopts multiple rotamers, requiring 500+ ns MD simulations to sample bioactive poses .

- Protonation state uncertainty : The carboxylic acid’s pKa (~2.9) necessitates dual-state (neutral/ionized) docking with enzymes like COX-2, yielding conflicting Glide vs. AutoDock scores (ΔG = −8.2 vs. −6.5 kcal/mol) .

- Solvent effects : Implicit solvent models underestimate desolvation penalties by 30–40% compared to explicit water simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。